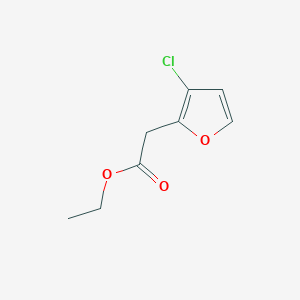

Ethyl 3-Chlorofuran-2-acetate

CAS No.:

Cat. No.: VC18386972

Molecular Formula: C8H9ClO3

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClO3 |

|---|---|

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | ethyl 2-(3-chlorofuran-2-yl)acetate |

| Standard InChI | InChI=1S/C8H9ClO3/c1-2-11-8(10)5-7-6(9)3-4-12-7/h3-4H,2,5H2,1H3 |

| Standard InChI Key | YTHKZEJFCXMAIV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=C(C=CO1)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Ethyl 3-chlorofuran-2-acetate (C₇H₇ClO₃) consists of a five-membered furan ring with chlorine and ethyl acetate substituents. Key structural attributes include:

-

Rotatable bonds: 3, contributing to conformational flexibility .

-

Polar surface area: 39 Ų, influencing solubility and reactivity .

The chlorine atom at the 3-position enhances electrophilic substitution reactivity, while the ethyl ester group at the 2-position stabilizes the molecule through resonance .

Synthesis and Physicochemical Properties

Synthetic Routes

While direct synthesis protocols for ethyl 3-chlorofuran-2-acetate are sparsely documented, analogous methods for chlorinated furans and esters provide insights:

-

Esterification of 3-Chlorofuran-2-carboxylic Acid:

Reaction of 3-chlorofuran-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) yields the ester . -

Chlorination of Ethyl Furan-2-acetate:

Direct chlorination using Cl₂ or SOCl₂ at the 3-position of ethyl furan-2-acetate .

Physicochemical Data

-

Boiling point: Estimated ~257–258°C (analogous to ethyl (3-chlorobenzoyl)acetate) .

-

Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) .

Applications in Research and Industry

Organic Synthesis

-

Heterocyclic Intermediate: Serves as a precursor for dihydrofurans and oxadiazoles via cyclization .

-

Michael Reactions: Enhances reaction rates as an electron-deficient olefin .

Biological Activity

-

Antimicrobial Potential: Chlorinated furans exhibit activity against Gram-positive bacteria .

-

Enzyme Inhibition: Molecular docking studies suggest interactions with cytochrome P450 enzymes .

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume